6-[(E)-Hydrazinylidenemethyl]-7H-purine
Description
Properties
IUPAC Name |
(E)-7H-purin-6-ylmethylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-12-1-4-5-6(10-2-8-4)11-3-9-5/h1-3H,7H2,(H,8,9,10,11)/b12-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAQPIYOXXCHU-PCHRDZKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC=NC(=C2N1)/C=N/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639752 | |
| Record name | 6-[(E)-Hydrazinylidenemethyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14859-90-6 | |
| Record name | NSC519936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[(E)-Hydrazinylidenemethyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Cancer Research
The compound's purine structure is significant in cancer research. Purines play a crucial role in DNA synthesis and cellular metabolism. Compounds that modulate purine metabolism can potentially inhibit cancer cell proliferation. For example, inhibitors that target the Ras signaling pathway, which is often mutated in cancers, show promise in therapeutic applications. Although direct studies on 6-[(E)-Hydrazinylidenemethyl]-7H-purine are sparse, its structural analogs have been explored for their ability to disrupt these pathways .
Molecular Recognition and Drug Design
The ability of this compound to form hydrogen bonds makes it a valuable candidate in molecular recognition studies. Research has focused on designing receptors that can specifically bind purines like adenine and guanine. Such interactions are essential for developing targeted drug delivery systems and enhancing the specificity of therapeutic agents .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored for enhancing its pharmacological properties. Modifications to the hydrazone moiety can lead to compounds with improved solubility and bioavailability, critical factors for effective drug formulation .
Case Studies and Research Findings
Several case studies have demonstrated the potential applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares 6-Hydrazinopurine with key analogs, focusing on substituent positions, physical properties, and synthesis yields:
Key Observations:
- Substituent Position: Unlike 6-Hydrazinopurine, most analogs in are substituted at the 7-position (e.g., 7-methyl or 7-benzyl groups).
- Synthetic Accessibility: Derivatives like 7-Methyl-7H-purine (6a) are synthesized from imidazole precursors with moderate yields (60%), whereas 6-Hydrazinopurine’s synthesis route is less documented but likely involves hydrazine coupling .
- Physical Properties: The hydrazinylidene group may reduce crystallinity compared to methyl or benzyl substituents, as evidenced by the absence of reported melting points for 6-Hydrazinopurine .
Reactivity and Functionalization Pathways
- 6-Hydrazinopurine: The hydrazinylidene group is prone to nucleophilic addition and cyclization reactions, similar to hydrazones. This contrasts with 7H-purine-6-thiol derivatives (), which undergo Michael addition with arylidenes to form thiazepino-purine hybrids .
- 7-N-Oxides (e.g., 6-Mercaptopurine 7-N-Oxide): These compounds exhibit enhanced polarity due to the N-oxide group, improving solubility but reducing membrane permeability compared to 6-Hydrazinopurine .
- 6-Methyladenine : Methylation at the 6-position (vs. hydrazinylidene) stabilizes the purine ring, making it a key metabolite in DNA repair pathways (e.g., long-patch repair) .
Q & A
Q. What are the established synthetic pathways for 6-[(E)-Hydrazinylidenemethyl]-7H-purine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of purine derivatives like this compound typically involves multi-step organic reactions. A common approach includes:
Functionalization at the 6-position : Introducing the hydrazinylidenemethyl group via nucleophilic substitution or condensation reactions under controlled pH and temperature .
Purification : Chromatography or recrystallization to isolate the product, with yield optimization dependent on solvent polarity and reaction time.
Catalysts : Use of transition metal catalysts (e.g., Pd or Cu) to enhance regioselectivity, as seen in analogous purine syntheses .
Q. Critical Variables :
- Temperature : Higher temperatures (80–100°C) may accelerate condensation but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the hydrazinylidenemethyl group’s configuration (E/Z isomerism) and purine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₇H₇N₇) and fragmentation patterns .
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing, though challenges arise due to low crystallinity in hydrazine derivatives .
Validation : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known purine analogs .
Q. What biological mechanisms are hypothesized for purine analogs with hydrazine-based substituents?
Methodological Answer:
- Enzyme Inhibition : The hydrazinylidenemethyl group may chelate metal ions in enzyme active sites (e.g., kinases or methyltransferases), disrupting ATP-binding pockets .
- DNA/RNA Interaction : Structural similarity to adenine enables intercalation or base-pairing interference, as observed in 7-methyladenine studies .
- Oxidative Stress Modulation : Hydrazine derivatives can act as pro-oxidants, inducing apoptosis in cancer cell lines via ROS generation .
Experimental Design : Use knockout cell lines or enzyme assays (e.g., luciferase-based ATP detection) to isolate target pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for hydrazine-functionalized purines?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
- Meta-Analysis : Apply bibliometric tools to identify methodological biases (e.g., overuse of MTT assays without redox interference controls) .
- Dose-Response Validation : Reproduce studies using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Case Study : A 2023 study on 7-methylpurine analogs found that buffer composition (Tris vs. HEPES) altered enzymatic inhibition by 30% .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the purine ring and hydrazine group .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., PARP-1) using software like COMSOL Multiphysics to model solvation effects and binding kinetics .
- QSAR Models : Train algorithms on purine analog datasets to correlate substituent electronegativity with bioactivity .
Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data .
Q. How can factorial design optimize the synthesis of this compound derivatives?
Methodological Answer:
- Variable Screening : Use a 2³ factorial design to test temperature (60°C vs. 100°C), catalyst loading (0.1% vs. 1%), and solvent (DMF vs. THF) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity. For example, a 2024 study on purine synthesis found that THF increased yield by 15% at 80°C but reduced regioselectivity .
- Robustness Testing : Introduce noise factors (e.g., humidity) to assess protocol reliability .
Q. What methodologies integrate experimental and computational data to refine structure-activity relationships (SAR)?
Methodological Answer:
- Data Fusion : Combine NMR chemical shifts, docking scores, and bioactivity data into a unified database. Tools like KNIME or Python’s Pandas enable multivariate analysis .
- Contradiction Resolution : Apply machine learning (e.g., random forests) to identify outliers. For instance, a 2025 study linked inconsistent IC₅₀ values to unaccounted π-π stacking in MD simulations .
- Collaborative Frameworks : Adopt FAIR data principles to ensure interoperability between labs, referencing platforms like PubChem for metadata standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
